molecular formula C18H16O3 B1496098 (E)-Cinnamyl-(Z)-p-coumarate

(E)-Cinnamyl-(Z)-p-coumarate

Cat. No.: B1496098
M. Wt: 280.3 g/mol
InChI Key: JDBSEUVQZVQSCN-AHGNYBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Cinnamyl-(Z)-p-coumarate is a specialized cinnamic acid derivative provided as a high-purity compound for research applications. Cinnamic acid and its derivatives are recognized for their broad spectrum of pharmacological activities, with recent research highlighting their significant potential as antimicrobial agents. Studies on synthetic cinnamates indicate that these compounds can exhibit potent activity against pathogenic fungi and bacteria, suggesting their value as prototypes for the development of new antimicrobial drugs . The mechanism of action for such compounds often involves targeting the microbial cell membrane; specific cinnamate derivatives have been shown to interact directly with ergosterol in the fungal plasmatic membrane and to disrupt the cell wall . Furthermore, molecular docking simulations suggest that certain cinnamic acid derivatives can interact with specific enzyme targets in pathogens, such as caHOS2 and caRPD3 in C. albicans , pointing to a potential multi-target mechanism . Beyond antimicrobial research, cinnamic acid is a central intermediate in the biosynthesis of myriad natural products in plants, including lignols, flavonoids, coumarins, and phenylpropanoids . This compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2/b7-4+,13-10-

InChI Key

JDBSEUVQZVQSCN-AHGNYBSDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Chemical Profile

Structural Description

This compound is an ester. Its structure is composed of two phenylpropanoid-derived units: an alcohol part and an acid part, linked by an ester bond.

Alcohol Moiety : The alcohol component is (E)-cinnamyl alcohol. The "(E)" designation refers to the entgegen (opposite) configuration of the substituents across the double bond of the propenyl side chain, also known as the trans isomer.

Acid Moiety : The acid component is (Z)-p-coumaric acid. The "(Z)" designation indicates the zusammen (together) configuration of the substituents across the vinylic double bond, commonly referred to as the cis isomer. The "p" (para) indicates that the hydroxyl group on the phenyl ring is located at position 4, opposite the propenoic acid side chain.

The combination of these two moieties with their specific stereochemistries gives the molecule its unique three-dimensional shape, which is critical for its chemical and biological properties.

Physicochemical Properties

Spectroscopic Data

Reference Data for the (E,E) isomer: researchgate.net

IR (ν/cm⁻¹) : 1688.5, 1628.8, 1610.9, 1160.3

¹H NMR (CDCl₃, 300 MHz) δ (ppm) : 4.88 (2H, d, J=7.0 Hz), 5.94 (1H, bs, -OH), 6.26 (1H, d, J=16.3 Hz), 6.35 (1H, dt, J=16.0, 7.0 Hz), 6.72 (1H, d, J=16.0 Hz), 6.81 (2H, d, J=8.5 Hz), 7.25-7.46 (7H, m), 7.62 (1H, d, J=16.3 Hz)

¹³C NMR (CDCl₃, 75 MHz) δ (ppm) : 65.0, 115.0, 116.5, 122.9, 126.5, 127.0, 127.9, 128.5, 129.8, 134.1, 136.2, 144.5, 157.5, 167.0

Mass Spec. (m/z) : 280 (M⁺)

Chemical Synthesis and Synthetic Analogues of E Cinnamyl Z P Coumarate

Total Synthesis Methodologies and Strategies

The total synthesis of cinnamyl coumarate isomers has been achieved through established organic chemistry reactions. A notable and general method for synthesizing cinnamyl cinnamates involves the reaction of benzaldehydes with a phosphorane reagent in a Wittig-type reaction. researchgate.net This approach provides a convenient route to both (E,E)- and (E,Z)-isomers, although the yields for each can differ significantly.

In a specific example of this strategy, the synthesis of (E)-cinnamyl-(Z)-4-coumarate was accomplished as a minor product alongside its (E,E)-isomer. researchgate.net The reaction starts from a suitably protected p-hydroxybenzaldehyde, which reacts with a cinnamyl-derived phosphorane. This reaction simultaneously yields the (E,E)-isomer as the major product and the desired (E,Z)-isomer in a much lower yield. researchgate.net

Table 1: Synthesis Yields of (E)-Cinnamyl-p-coumarate Isomers via Wittig Reaction

Compound Yield Melting Point (°C)
(E)-Cinnamyl-(E)-4-coumarate 74% 105–106
(E)-Cinnamyl-(Z)-4-coumarate 6% 125–126

Data sourced from a study on the synthesis of naturally occurring cinnamyl cinnamates. researchgate.net

This method highlights a key challenge in the total synthesis of the (Z)-isomer: controlling the stereochemistry of the double bond in the p-coumarate moiety to favor the Z-configuration, which is often the thermodynamically less stable form.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

Chemoenzymatic synthesis offers a greener and more selective alternative to purely chemical methods by leveraging the catalytic power of enzymes. chemrxiv.org For the synthesis of esters like (E)-Cinnamyl-(Z)-p-coumarate, lipases are particularly effective biocatalysts. nih.govacs.org

Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially known as Novozym 435), have been successfully used to catalyze the esterification of cinnamic acid and its derivatives (e.g., p-coumaric acid, ferulic acid) with various alcohols. nih.govacs.orgacs.org These reactions are often performed under mild conditions, sometimes in solvent-free systems, which reduces environmental impact. nih.govacs.org The lipase facilitates the formation of the ester bond between the carboxylic acid of the p-coumarate and the hydroxyl group of the cinnamyl alcohol.

An enzymatic method was developed for producing long-chain alkyl cinnamates, such as oleyl p-coumarate, through lipase-catalyzed esterification in a vacuum and without solvents. nih.govacs.org Immobilized Candida antarctica lipase B was identified as the most efficient biocatalyst for these reactions. nih.govacs.org While this specific example uses oleyl alcohol, the principle is directly applicable to the use of cinnamyl alcohol to produce the target compound. The efficiency of the esterification can be influenced by the substituents on the phenyl ring of the cinnamic acid derivative. nih.govacs.org

Other biocatalytic strategies involve the activation of the carboxylic acid. Enzymes like 4-coumarate:CoA ligase (4CL) can convert p-coumaric acid into its highly reactive coenzyme A (CoA) thioester, p-coumaroyl-CoA. nih.govresearchgate.net This activated intermediate can then be reacted with cinnamyl alcohol, potentially catalyzed by another enzyme, in a cascade reaction to form the final ester product. researchgate.net

Synthesis of Stereoisomers and Related Structural Analogues (e.g., (E,E)-Isomers)

The synthesis of stereoisomers and structural analogues is crucial for understanding structure-activity relationships. As mentioned previously, a Wittig-based total synthesis methodology naturally produces a mixture of (E,E) and (E,Z) isomers of cinnamyl p-coumarate, with the (E,E)-isomer being the major product. researchgate.net The presence of the rigid double bond in both the cinnamyl and p-coumarate moieties allows for geometric isomerism, leading to four possible stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z).

The synthesis of related structural analogues has been widely explored. These analogues are typically created by modifying either the acid or the alcohol portion of the ester. For instance, various cinnamic acid derivatives can be esterified with different alcohols, or p-coumaric acid can be reacted with a range of substituted alcohols.

Table 2: Examples of Synthesized Structural Analogues of Cinnamyl p-Coumarate

Acid Moiety Alcohol Moiety Resulting Analogue Class Reference
p-Coumaric acid Phenethyl alcohol Phenethyl p-coumarate ukm.my
Caffeic acid Phenethyl alcohol Caffeic acid phenethyl ester jst.go.jp
Ferulic acid Phenethyl alcohol Ferulic acid phenethyl ester jst.go.jp
p-Coumaric acid C8-C14 fatty alcohols Alkyl p-coumarates nih.gov
Cinnamic acid Coumarin Cinnamic acid-coumarin esters sioc-journal.cn

This table summarizes various synthetic efforts to create structural analogues by altering the core components of cinnamyl p-coumarate.

These synthetic efforts allow for the systematic evaluation of how changes in stereochemistry and substituent groups affect the molecule's physical and biological properties. ukm.myjst.go.jp For example, the synthesis of Z-cinnamic acid derivatives has been explored to investigate their properties as matrices for mass spectrometry, demonstrating different physical and photochemical characteristics compared to their E-isomer counterparts. nih.gov

Derivatization Strategies for Research Probes and Pharmacological Investigations

Derivatization of the this compound scaffold is a key strategy for developing molecular probes and investigating pharmacological potential. By systematically altering the functional groups on the parent molecule, researchers can probe biological targets and optimize for desired activities.

A common strategy involves creating a library of related esters and amides to screen for various biological effects. jst.go.jpnih.gov For example, a series of cinnamic acid and p-coumaric acid derivatives have been synthesized by forming esters and amides with biogenic amines (like dopamine (B1211576) and serotonin) and phenethyl alcohols. jst.go.jp These new compounds were then evaluated for activities such as free radical scavenging and inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant to neurodegenerative diseases. jst.go.jpnih.gov

Another approach focuses on enhancing specific properties, such as anticancer activity. Researchers have coupled p-coumaric acid with various amines, like propargylamine (B41283) and benzylamine, and amino acids, including threonine, phenylalanine, and lysine. nih.gov This strategy aimed to increase the molecular complexity and improve the antiproliferative effects against cancer cell lines. nih.gov The resulting p-coumaric acid-L-threonine derivative, for instance, showed high selectivity against a hormone-dependent breast cancer cell line (MCF-7) while having low cytotoxicity towards normal breast cells. nih.gov

Table 3: Examples of Derivatization for Pharmacological Research

Parent Acid Coupled Moiety Derivative Type Investigated Activity Reference
p-Coumaric acid Dopamine Amide Antioxidant, MAO Inhibition jst.go.jp
p-Coumaric acid Phenethyl alcohol Ester MAO-B Inhibition, BChE Inhibition jst.go.jp
p-Coumaric acid L-Threonine Amide Antiproliferative (Breast Cancer) nih.gov
Caffeic acid Hexadecyl alcohol Ester Antiproliferative (Multiple Myeloma) mdpi.com
Ferulic acid 1,3-Diaminopropane & Lipoic acid Amide Neuroprotection mdpi.com

This table illustrates how derivatization of the core phenolic acid structure is used to create compounds for specific therapeutic investigations.

These derivatization strategies underscore the value of the cinnamate (B1238496) and coumarate structures as templates for designing new bioactive molecules and research probes. nih.govresearchgate.net

Molecular and Cellular Research on E Cinnamyl Z P Coumarate S Biological Impact

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into the specific molecular targets of (E)-Cinnamyl-(Z)-p-coumarate is still developing. However, studies on related p-coumaric acid derivatives provide insights into potential interactions. For instance, various derivatives of p-coumaric acid have been shown to interact with multiple receptors and enzymes. Molecular docking studies of hexyl p-coumarate, a related ester, suggest it may inhibit key enzymes in Leishmania braziliensis, including aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2), through van der Waals forces, hydrophobic interactions, and hydrogen bonds. nih.govresearchgate.netmdpi.com Similarly, docking studies with pentyl p-coumarate against Trypanosoma cruzi enzymes indicated potential binding to aldo-keto reductases (AKR) and cruzain (CZ). mdpi.com For N-phenethyl-p-coumaramide, another derivative, docking studies revealed hydrogen bond interactions with the P-gp protein receptor. ukm.myresearchgate.net

While direct ligand-receptor binding studies for this compound are not extensively documented, the known antioxidant properties of p-coumaric acid and its derivatives suggest a general mechanism of interacting with and neutralizing reactive oxygen species (ROS). mdpi.com The antioxidant capacity is generally attributed to the phenolic group, which can react with free radicals to form a resonance-stabilized phenoxyl radical. mdpi.com

Elucidation of Cellular Signaling Pathway Modulation (e.g., NF-κB, MAPK)

The modulation of cellular signaling pathways is a key aspect of the biological activity of p-coumaric acid derivatives. A significant body of research focuses on their anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

A related compound, 4-methoxycinnamyl p-coumarate (MCC), has been shown to suppress the activation of NF-κB, MAPK, and Akt/GSK-3β pathways in microglial cells. nih.govmdpi.com It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov This, in turn, reduces the expression of pro-inflammatory mediators. nih.gov Interestingly, while MCC's inhibitory effect on inflammation is dependent on the NF-κB pathway, some studies suggest it can be independent of the MAPK signaling pathway in certain contexts. nih.gov In contrast, other research indicates that p-coumaric acid and its derivatives can block both NF-κB and MAPK pathways to reduce the production of inflammatory cytokines. researchgate.net For example, Nepetoidin B, a compound with a similar structural backbone, is thought to inhibit LPS-stimulated nitric oxide (NO) production through the modulation of iNOS mediated by MKP-5/NF-κB pathways. chemfaces.com

The MAPK cascade, which is crucial for mediating MAMP (microbial-associated molecular patterns) signals in plants, leads to the production of antimicrobial metabolites. nih.gov This pathway involves the conversion of phenylalanine to p-coumaroyl-CoA, a precursor for many phenylpropanoid compounds. nih.gov

Enzymatic Activity Modulation Studies (e.g., α-Glucosidase inhibition)

Several derivatives of cinnamic acid, including p-coumaric acid esters, have been investigated for their ability to modulate the activity of various enzymes. A notable area of study is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Cinnamic acid derivatives are recognized as potential inhibitors of intestinal α-glucosidase. researchgate.net Studies have shown that compounds like N-trans-cinnamoyltyramine (NTCT), N-trans-feruloyltyramine (NTFT), and N-cis-cinnamoyltyramine (NCCT) can inhibit α-glucosidase. mdpi.com Specifically, NTCT and NCCT have demonstrated inhibitory activity with IC50 values of 500.6 µM and 5.3 µM, respectively. mdpi.com The inhibitory action of these compounds is often non-competitive. mdpi.com

The structure-activity relationship appears to be important, as methylation and the cis-configuration of phenethyl cinnamides can weaken α-glucosidase inhibition. mdpi.com While p-coumaric acid itself shows suppressive effects on α-glucosidase, the esterification with different chemical groups can significantly alter this activity. researchgate.net

Cellular and In Vitro Model Systems in Biological Research

A variety of cellular and in vitro models have been employed to investigate the biological effects of this compound and related compounds. biocrick.comtargetmol.com These models are crucial for understanding the mechanisms of action at a cellular level before progressing to more complex biological systems.

In vitro studies are fundamental for assessing the direct effects of these compounds on cellular processes. For example, the antioxidant capacity of p-coumaric acid has been evaluated using various in vitro assays, including DPPH radical scavenging, ABTS radical scavenging, and hydrogen peroxide scavenging. science.gov

Effects on Specific Cell Lines (e.g., Microglial Cells, Myeloma Cells)

Research has focused on the effects of p-coumaric acid derivatives on specific cell lines to understand their therapeutic potential.

Microglial Cells: In the context of neuroinflammation, microglial cells are a key target. The related compound 4-methoxycinnamyl p-coumarate (MCC) has been shown to exert anti-neuroinflammatory effects in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov It significantly reduces the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2, and inhibits the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, MCC attenuates the activation of NF-κB by suppressing the phosphorylation of IκBα and the NF-κB p65 subunit. nih.gov Lignans isolated from Cinnamomum species have also shown significant inhibition of NO production in LPS-induced BV-2 microglial cells. acgpubs.org

Myeloma Cells: Alkyl cinnamates, including derivatives of p-coumaric acid, have been screened for their activity against multiple myeloma cell lines. mdpi.com For instance, hexadecyl caffeate and octadecyl caffeate have demonstrated potent cytotoxic effects against the RPMI 8226 multiple myeloma cell line. mdpi.com While these specific compounds are caffeic acid esters, this line of research suggests that long-chain esters of cinnamic acids, in general, may possess anti-myeloma properties.

Mechanistic Studies in Preclinical Animal Models

While specific preclinical animal model studies for this compound are not widely reported, research on related p-coumaric acid derivatives provides valuable insights into their potential in vivo effects.

For example, studies on p-coumaric acid have demonstrated its potential in various animal models. It has been shown to have beneficial effects in models of liver damage and has been investigated for its role in hyperglycemia control in diabetic rats. researchgate.netmdpi.com The anti-inflammatory properties observed in cell culture models, such as the inhibition of NF-κB and MAPK pathways, are often the basis for these in vivo investigations. researchgate.net The active fraction of a plant extract containing (E)-octadecyl-p-coumarate and (Z)-octadecyl-p-coumarate was found to reduce damage caused by weevil larvae in an agricultural context, indicating in vivo bioactivity. mdpi.comscience.gov

Advanced Analytical and Spectroscopic Methodologies for E Cinnamyl Z P Coumarate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying (E)-Cinnamyl-(Z)-p-coumarate from natural extracts or synthetic reaction mixtures. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., HPLC-DAD, Q-TOF-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of phenolic compounds like coumarate esters, owing to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for the quantification and preliminary identification of the compound based on its UV absorption spectrum. researchgate.netnih.gov For instance, p-coumaric acid and its derivatives typically exhibit strong absorbance around 310 nm. researchgate.netnih.gov The retention time under specific chromatographic conditions provides a reliable parameter for identification when compared with a known standard. nih.gov

For more definitive identification and characterization, especially in complex mixtures, HPLC is coupled with mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS). nih.govnih.gov HPLC-DAD-Q-TOF-MS/MS provides retention time, UV-Vis spectra, accurate mass, and fragmentation data simultaneously, making it a powerful platform for identifying known and novel compounds in biological samples. nih.govresearchgate.netmdpi.com This technique enables the separation of isomers and provides high-resolution mass data for unambiguous formula determination.

Table 1: Illustrative HPLC Conditions for Analysis of p-Coumarate Derivatives

Parameter Condition Source
Column Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of water with acid (e.g., acetic acid) and an organic solvent (e.g., methanol or acetonitrile) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection (DAD) 310 nm researchgate.netnih.gov
MS Detector ESI-Q-TOF in negative ionization mode mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another technique used for separating and analyzing volatile and thermally stable compounds. While less common for non-volatile phenolics like this compound in their native form, GC-MS can be applied following a derivatization step. researchgate.net Derivatization, typically silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether, making the compound suitable for GC analysis. researchgate.netnih.gov

The presence of various cinnamyl cinnamates in natural products like propolis has been identified using the GC-MS technique, where phenolic esters were analyzed as their TMS ethers. researchgate.net This approach is valuable for profiling complex mixtures of related compounds and can provide unique fragmentation patterns for identification.

Mass Spectrometry for Identification and Metabolomics Profiling

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound. It is particularly powerful when coupled with a chromatographic separation technique.

LC-MS for Structural Elucidation and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics and chemical analysis. nih.govdtu.dk For structural elucidation, LC-tandem MS (LC-MS/MS) provides detailed information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used to piece together the compound's structure. For this compound, characteristic fragments would correspond to the cinnamyl and p-coumaroyl moieties.

In metabolomics, untargeted LC-MS approaches can profile all detectable metabolites in a biological sample, which could include this compound and related pathway intermediates. mdpi.comscripps.edu By comparing profiles from different samples, researchers can identify metabolic changes. Furthermore, LC-MS is an effective tool for monitoring the progress of synthetic reactions, allowing for the rapid identification of reactants, intermediates, and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. wordpress.com Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. researchgate.net

For this compound, ¹H NMR would confirm the presence of both the cinnamyl and p-coumarate portions through characteristic signals for the aromatic protons, the ester linkage, and the vinyl protons. Crucially, the coupling constants (J-values) between the vinyl protons are diagnostic of the double bond geometry. ipb.pt A large coupling constant (typically >14 Hz) indicates an E (trans) configuration, while a smaller coupling constant (typically <12 Hz) indicates a Z (cis) configuration. ipb.pt This allows for the definitive assignment of the (E)-cinnamyl and (Z)-p-coumarate stereochemistry.

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are used to establish connectivity between protons and carbons, further confirming the structural assignment. ipb.pt The structure of (E)-Cinnamyl-(Z)-4-coumarate has been determined by spectral methods including ¹H NMR. researchgate.net

Table 2: Expected ¹H NMR Characteristics for Stereochemical Assignment

Moiety Double Bond Expected Proton Coupling Constant (J)
Cinnamyl E (trans) ~16 Hz
p-Coumarate Z (cis) ~12-13 Hz

Spectrophotometric and Spectroscopic Assays for Functional Studies

UV-Visible spectrophotometry is a straightforward and widely used technique for quantifying compounds with chromophores and for assessing certain biological activities. The extended conjugation in this compound, present in both the cinnamyl and p-coumarate moieties, results in strong UV absorbance. researchgate.net This property is exploited for its detection and quantification in HPLC-DAD analysis. nih.gov

In functional studies, spectrophotometric assays are commonly used to evaluate the antioxidant potential of phenolic compounds. researchgate.net Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay rely on a color change that can be measured with a spectrophotometer. nih.gov These assays could be employed to determine the antioxidant capacity of this compound, providing insights into its potential biological functions.

Molecular Biology Techniques for Pathway and Expression Analysis (e.g., qRT-PCR, Western Blot)

The elucidation of the biosynthetic pathway of this compound and the regulation of its production within organisms are heavily reliant on advanced molecular biology techniques. Among these, quantitative real-time polymerase chain reaction (qRT-PCR) and Western Blot analysis are indispensable tools for studying gene and protein expression levels, respectively. These methods provide critical insights into the transcriptional and translational control of the enzymes involved in the synthesis of this complex phenylpropanoid.

Quantitative Real-time Polymerase Chain Reaction (qRT-PCR)

Quantitative RT-PCR is a highly sensitive technique used to measure the abundance of specific messenger RNA (mRNA) transcripts in a biological sample. This allows researchers to infer the level of gene expression for the enzymes potentially involved in the biosynthesis of this compound. The process begins with the isolation of total RNA from the organism or tissue of interest, which is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for the PCR amplification.

In the context of this compound research, qRT-PCR can be employed to:

Identify and quantify the expression of genes encoding key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD).

Investigate the differential expression of these genes in various tissues, developmental stages, or in response to different environmental stimuli.

Correlate the expression levels of specific genes with the production levels of this compound, thereby identifying the key regulatory steps in its biosynthesis.

For instance, a hypothetical study might compare the expression of a putative transferase responsible for the esterification of p-coumaric acid and cinnamyl alcohol in two different plant varieties, one high-producing and one low-producing in this compound.

Table 1: Hypothetical qRT-PCR Analysis of Putative Biosynthetic Gene Expression

GeneHigh-Producing Variety (Relative Expression)Low-Producing Variety (Relative Expression)Fold Change
PAL1.00.951.05
C4H1.01.10.91
4CL1.00.81.25
CAD1.01.20.83
Transferase X1.00.156.67

This interactive table illustrates hypothetical data where "Transferase X" shows significantly higher expression in the high-producing variety, suggesting its critical role in the biosynthesis of this compound.

Western Blot Analysis

While qRT-PCR provides information about gene transcription, Western Blot analysis offers a complementary view by detecting and quantifying specific proteins. This technique is crucial for confirming that the transcribed genes are indeed translated into functional enzymes. The process involves separating proteins from a biological sample by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein.

In the study of this compound, Western Blotting can be used to:

Detect the presence and determine the relative abundance of key biosynthetic enzymes.

Analyze the accumulation of these enzymes in different tissues or under various conditions, corroborating the findings from qRT-PCR.

Investigate post-translational modifications of these enzymes, which may affect their activity and, consequently, the production of the target compound.

Following the hypothetical example above, a Western Blot could be performed to assess the protein levels of "Transferase X" in the high- and low-producing plant varieties.

Table 2: Hypothetical Western Blot Analysis of Putative Biosynthetic Protein Levels

ProteinHigh-Producing Variety (Relative Abundance)Low-Producing Variety (Relative Abundance)
PAL++++++
C4H++++++
4CL+++++
CAD++++++
Transferase X+++++

This interactive table presents a hypothetical scenario where the protein abundance of "Transferase X" is markedly higher in the high-producing variety, which would strongly support the gene expression data from qRT-PCR.

By integrating the data from qRT-PCR and Western Blot analyses, researchers can build a comprehensive understanding of the molecular mechanisms governing the biosynthesis of this compound. These techniques are fundamental for identifying rate-limiting steps in the pathway and for developing strategies to enhance the production of this valuable compound through metabolic engineering.

Stereochemical Considerations and Isomerism in E Cinnamyl Z P Coumarate Research

Impact of E/Z Isomerism on Biosynthesis and Biological Activity

The geometric configuration of the double bonds in phenylpropanoids like (E)-Cinnamyl-(Z)-p-coumarate is a critical determinant of their biosynthetic pathways and subsequent biological functions. The thermodynamically more stable trans or E-isomer is predominantly synthesized in nature, while the cis or Z-isomer often occurs in smaller quantities.

In the general phenylpropanoid pathway, the initial steps are catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), which stereospecifically produce the E-isomers of cinnamic acid and p-coumaric acid. oup.com The biosynthesis of the final ester would involve these E-isomers. The formation of Z-isomers in nature is less clear; it may occur via specific isomerase enzymes that have yet to be fully characterized, or through non-enzymatic photoisomerization from the more abundant E-isomer upon exposure to light. nih.gov Research on methylcinnamate biosynthesis in basil suggests that Z-isomers can readily form from E-isomers in the presence of light, raising the possibility that they may sometimes be artifacts of handling and extraction processes. nih.gov

The stereochemistry of the molecule has a profound impact on its biological activity. The different spatial arrangement of atoms in E and Z isomers affects their ability to bind to target sites like enzyme active sites or receptors. studymind.co.uk In many studies across the cinnamate and coumarate families, the E-isomers have been found to be more biologically potent than their Z-counterparts. For example, in a study on acaricides, (E)-cinnamates were more effective than their (Z)-isomers. researchgate.net However, the specific activity profile can vary dramatically depending on the biological target. Research on cinnamamide (B152044) derivatives showed that while E isomers acted as central nervous system depressants, the corresponding Z isomers caused marked stimulation, including tremors and convulsions. nih.gov This highlights that a simple generalization is not always possible and that the specific three-dimensional structure of each isomer interacts uniquely with different biological systems.

Compound ClassIsomer-Specific Biological ActivityReference Compound(s)Source
CinnamamidesE-isomers: CNS depressant, anticonvulsant. Z-isomers: CNS stimulant (tremors, convulsions).N-alkyl-alpha,beta-dimethylcinnamamides nih.gov
Cinnamic Acid EstersE-isomers: Generally more effective as acaricides.Cinnamate Derivatives researchgate.net
Pepper AlkaloidsNatural abundant E/E isomers have different biological activities from their Z-isomers (E/Z, Z/E, Z/Z).Piperine helsinki.fi

Stereoselective Synthesis and Isolation Techniques

The targeted synthesis of specific stereoisomers of this compound presents a significant chemical challenge, as reactions often favor the formation of the more stable (E,E) isomer.

A notable method for the synthesis of cinnamyl cinnamates involves a Wittig-type reaction between carbocinnamyloxymethylenetriphenylphosphorane and various benzaldehydes. researchgate.net This approach, however, demonstrates limited stereoselectivity for the Z-isomer. As detailed in the synthesis starting from p-hydroxybenzaldehyde, the reaction yields a mixture of isomers, with the desired this compound being the minor product. researchgate.net

Starting MaterialReactionProduct IsomerYieldSource
p-HydroxybenzaldehydeWittig reaction with carbocinnamyloxymethylenetriphenylphosphorane(E)-Cinnamyl-(E)-p-coumarate74% researchgate.net
p-HydroxybenzaldehydeWittig reaction with carbocinnamyloxymethylenetriphenylphosphoraneThis compound6% researchgate.net

More recent advancements in synthetic methodology offer improved access to Z-alkenes. Visible light-promoted photocatalytic E to Z isomerization has emerged as a powerful and efficient strategy. nih.govresearchgate.net These methods often use photosensitizers, such as iridium complexes, which can absorb light and transfer the energy to the E-isomer, promoting its conversion to the less stable Z-isomer, often with high stereoselectivity. nih.gov

The isolation and purification of the desired this compound from the reaction mixture are crucial steps. Due to the different physical properties of the stereoisomers, chromatographic techniques are highly effective. Mali and Papalkar reported the successful separation of (E,E) and (E,Z) isomers using column chromatography on silica (B1680970) gel. researchgate.net Further purification can be achieved by recrystallization from solvent systems like ethyl acetate-hexane. researchgate.net For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) is also a standard and robust technique for resolving geometric isomers. helsinki.fi

Conformational Dynamics and Structure-Activity Relationships in Research Contexts

This difference in conformation directly influences the molecule's ability to fit within the binding pocket of an enzyme or receptor. The specific distances between key functional groups—such as the aromatic rings, the ester carbonyl group, and the hydroxyl group—are altered between isomers. These spatial relationships are often critical for establishing the necessary intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) for potent biological activity.

Research on other molecules with E/Z isomerism has shown that Z-isomers can exhibit more complex conformational dynamics. Studies on rosuvastatin (B1679574) analogues revealed that Z-isomers undergo conformational motions involving the rotation around single bonds adjacent to the double bond, a phenomenon not observed in the more rigid E-isomers. researchgate.net This increased conformational flexibility in the Z-isomer could entropically influence binding affinity to a biological target. The structure-activity relationship (SAR) for cinnamate and coumarate derivatives often reveals a high degree of sensitivity to the molecule's geometry. Studies on various cinnamate esters have shown that antiprotozoal and antifungal activities are highly dependent on the substitution pattern on the aromatic ring and the nature of the ester group. nih.govnih.govmdpi.com The underlying principle is that these modifications modulate not only the electronic properties and lipophilicity of the molecule but also its preferred conformation, thereby affecting its fit and interaction with the biological target. The distinct shape of the Z-isomer may prevent it from achieving the optimal orientation required for high-affinity binding that its E-isomer counterpart can attain, often explaining observed differences in potency. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms for E Cinnamyl Z P Coumarate

Integration with Omics Technologies (e.g., Transcriptomics, Metabolomics)

The integration of advanced "omics" technologies offers a powerful lens through which to examine the biological impact and regulatory networks associated with (E)-Cinnamyl-(Z)-p-coumarate. mdpi.com Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound modulates gene expression patterns within cells and organisms. nih.gov Simultaneously, metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a snapshot of the physiological state and biochemical pathways affected by the compound. dntb.gov.ua

A combined transcriptomic and metabolomic approach would be particularly insightful. For instance, by treating plant or microbial cells with this compound and analyzing the resulting changes in both gene expression and metabolite profiles, researchers can build comprehensive models of its mechanism of action. mdpi.com This dual analysis allows for the correlation of specific gene up- or down-regulation with the accumulation or depletion of particular metabolites, thereby identifying the metabolic pathways and regulatory genes that are influenced by the compound. mdpi.commdpi.com Such studies could elucidate its role in biosynthetic pathways, cellular signaling, and stress response mechanisms. mdpi.comnih.gov Single-cell and spatial omics technologies represent a further frontier, enabling the study of molecular distribution and gene expression at the cellular level, which could reveal specific cell types or tissue regions where the compound's activity is most pronounced. nih.gov

Table 1: Potential Omics-Based Research Approaches

Omics TechnologyResearch QuestionExpected Outcome
Transcriptomics (RNA-Seq)Which genes are differentially expressed in response to this compound treatment?Identification of key genes and signaling pathways (e.g., stress response, secondary metabolism) modulated by the compound.
Metabolomics (LC-MS/GC-MS)How does the compound alter the overall metabolic profile of a biological system?Mapping of affected biochemical pathways and identification of biomarkers associated with its activity.
Integrated Multi-Omics AnalysisWhat are the correlative relationships between gene expression changes and metabolic shifts?Construction of gene-metabolite networks to provide a holistic understanding of the compound's mechanism of action. mdpi.commdpi.com

Advanced Bioengineering and Synthetic Biology Applications for Production and Derivatization

While this compound can be isolated from natural sources, its production through bioengineering and synthetic biology offers a sustainable and scalable alternative. nih.govresearchgate.net Synthetic biology tools can be used to design and construct microbial cell factories—such as Escherichia coli or Saccharomyces cerevisiae—capable of producing the compound from simple feedstocks. researchgate.netyoutube.com This involves assembling the necessary biosynthetic genes from the phenylpropanoid pathway into a suitable host organism. researchgate.netresearchgate.net Metabolic engineering strategies can then be applied to optimize production yields by, for example, increasing precursor supply and knocking out competing metabolic pathways. nih.gov

Furthermore, synthetic biology platforms are not limited to producing the native compound; they are also ideal for creating novel derivatives with potentially enhanced or new functionalities. nih.gov By introducing and engineering enzymes like acyltransferases, researchers can generate a library of this compound analogs. This process, known as derivatization, could involve modifying the aromatic rings or the ester linkage to fine-tune the molecule's properties. Cell-free protein synthesis systems offer another promising avenue for the rapid prototyping and production of both the parent compound and its derivatives, bypassing the complexities of living cellular hosts. nih.gov

Table 2: Bioengineering Strategies for this compound

StrategyDescriptionObjective
Metabolic EngineeringEngineering microbial hosts (E. coli, yeast) to express the biosynthetic pathway for p-coumaric acid and cinnamyl alcohol, followed by an esterification step. researchgate.netSustainable, high-yield production of the target compound.
Enzymatic BiocatalysisUsing isolated enzymes (e.g., lipases, acyltransferases) to catalyze the esterification of cinnamyl alcohol and p-coumaric acid in vitro.Controlled synthesis with high specificity and purity.
Synthetic Biology DerivatizationIntroducing engineered enzymes into the production pathway to create novel analogs with modified chemical structures. researchgate.netGeneration of a chemical library for structure-activity relationship studies and discovery of new bioactive molecules.

Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Design of Probes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological activity. rsdjournal.orgnih.gov A systematic investigation is needed to determine which molecular features are critical for its function. This involves synthesizing a series of analogs where specific parts of the molecule—such as the cinnamyl group, the p-coumarate moiety, and the ester bond—are systematically modified. mdpi.com

For example, SAR studies could explore how substitutions on the aromatic rings (e.g., adding hydroxyl, methoxy, or halogen groups) affect activity. nih.govmdpi.com The influence of the double bond in the cinnamyl linker and the stereochemistry of the p-coumarate portion are also crucial features to investigate. nih.gov Each synthesized analog would be evaluated in targeted biological assays to quantify changes in potency and selectivity. The resulting data would be invaluable for the rational design of more potent and specific molecular probes or lead compounds for drug discovery. mdpi.com In silico methods, such as molecular docking, can complement these experimental efforts by predicting how different derivatives might interact with specific protein targets, thereby guiding the synthesis of the most promising candidates. researchgate.net

Role in Plant Physiology, Stress Response, and Ecological Interactions

As a phenylpropanoid derivative, this compound likely plays a role in plant physiology, particularly in defense and adaptation mechanisms. nih.gov Phenylpropanoids, including coumarins and p-coumaric acid, are known to be involved in plant responses to both biotic (e.g., pathogens, herbivores) and abiotic (e.g., UV radiation, drought, salinity) stresses. nih.govresearchgate.net Future research should aim to determine the specific functions of this compound in these contexts.

Investigating its accumulation in different plant tissues and under various stress conditions could provide initial clues about its physiological role. nih.gov For example, an increase in its concentration in response to fungal infection might suggest a role as a phytoalexin. nih.gov Furthermore, its potential as an allelopathic chemical, influencing the growth of neighboring plants, warrants investigation. Understanding these ecological roles is crucial, as it could lead to agricultural applications, such as developing natural pesticides or agents that enhance crop resilience. Ecological transcriptomics can be employed to study gene expression in plants within their natural habitat, revealing how the biosynthetic pathways leading to this compound are regulated in response to real-world environmental challenges. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
p-Coumaric acid
Cinnamyl alcohol
Caffeic acid
Ferulic acid
Sinapic acid
N-feruloylpiperidine
N-feruloylmorpholine
Phenethyl p-coumarate
N-phenethyl-p-coumaramide

Q & A

Basic Research Questions

Q. How can (E)-Cinnamyl-(Z)-p-coumarate be structurally characterized in plant extracts?

  • Methodological Answer : Utilize high-performance liquid chromatography coupled with quadrupole-Exactive mass spectrometry (HPLC-Q-Exactive-MS) for preliminary identification based on molecular weight and fragmentation patterns. Confirm stereochemical assignments (E/Z isomerism) via nuclear magnetic resonance (NMR), particularly 2D-COSY and NOESY experiments, to resolve spatial configurations of the cinnamyl and coumarate moieties .

Q. What extraction protocols optimize yield and purity of this compound from natural sources?

  • Methodological Answer : Employ gradient solvent systems (e.g., methanol:water or ethyl acetate:hexane) adjusted to the compound’s polarity. Validate purity via HPLC with UV detection at 280 nm (characteristic absorbance of conjugated aromatic systems) and cross-reference with authentic standards .

Q. How can researchers verify the regioselectivity of esterification in this compound biosynthesis?

  • Methodological Answer : Synthesize isotope-labeled precursors (e.g., ¹³C-cinnamic acid) and track incorporation into the ester bond using tandem MS. Compare results with in vitro enzymatic assays using recombinant acyltransferases to confirm positional specificity .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported catabolic pathways of this compound in microbial systems?

  • Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) to identify gene clusters and enzymes involved. For example, in Rhodopseudomonas palustris, quantitative proteomics with ¹⁵N metabolic labeling revealed non-β-oxidation routes for p-coumarate degradation, resolving discrepancies with β-oxidation hypotheses . Use knockout mutants to validate pathway necessity.

Q. How can researchers assess the impact of this compound stereochemistry on biological activity?

  • Methodological Answer : Synthesize pure E/Z isomers via photochemical or catalytic methods and evaluate bioactivity (e.g., anti-inflammatory or α-glucosidase inhibition) using dose-response assays. Compare IC₅₀ values and molecular docking simulations to correlate stereochemistry with binding affinity .

Q. What strategies address low stability of this compound in aqueous solutions during pharmacokinetic studies?

  • Methodological Answer : Stabilize the compound using cyclodextrin encapsulation or lipid-based nanoformulations. Monitor degradation kinetics via LC-MS under varying pH and temperature conditions. Optimize storage buffers with antioxidants (e.g., ascorbic acid) .

Data Analysis & Theoretical Frameworks

Q. How should researchers model the interaction between this compound and lignin polymers in plant cell walls?

  • Methodological Answer : Apply ¹³C–¹H heteronuclear single-quantum coherence (HSQC) NMR to map covalent linkages. For maize lignin, this confirmed γ-position acylation of p-coumarate, refuting earlier α-position hypotheses. Cross-validate with synthetic deuterated lignin models .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioactivity studies?

  • Methodological Answer : Use factorial design (e.g., 2×2 factorial ANOVA) to test interactions between concentration and biological variables (e.g., enzyme inhibition). Apply nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.